molecular formula C10H9ClO4 B2797707 2-[(2-Chlorophenyl)methyl]propanedioic acid CAS No. 683215-17-0

2-[(2-Chlorophenyl)methyl]propanedioic acid

Cat. No. B2797707
CAS RN: 683215-17-0
M. Wt: 228.63
InChI Key: KSQGBHMXXFRHQI-UHFFFAOYSA-N
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Description

“2-[(2-Chlorophenyl)methyl]propanedioic acid” is a chemical compound . It is related to propanedioic acid, also known as malonic acid, which is a dicarboxylic acid with the structure CH2(COOH)2 .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a protocol for the synthesis of ketamine, a compound with a similar structure, involves a five-step process . This process includes the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration with an acidic ionic liquid, oxidation of the synthesized alkene by potassium permanganate to give a hydroxy ketone intermediate, imination of this intermediate by methyl amine, and finally, the rearrangement of the obtained imine at elevated temperature .


Molecular Structure Analysis

The molecular structure of “2-[(2-Chlorophenyl)methyl]propanedioic acid” can be inferred from its name and related compounds. It likely contains a propanedioic acid (malonic acid) backbone with a 2-chlorophenylmethyl group attached .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15/h1-4,7H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQGBHMXXFRHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)methyl]propanedioic acid

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